

2-(Pyridin-4-yl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-(Pyridin-4-yl)benzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **2-(pyridin-4-yl)benzoic acid** scaffold is a privileged structure in medicinal chemistry, serving as a key building block in the design and synthesis of a diverse range of biologically active compounds. Its unique combination of a pyridine ring and a benzoic acid moiety provides a versatile platform for developing targeted therapies, particularly in the areas of oncology and inflammatory diseases. This guide delves into the synthesis, biological significance, and therapeutic potential of this important chemical entity.

Synthesis and Chemical Properties

The primary method for the synthesis of **2-(pyridin-4-yl)benzoic acid** and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile route for the formation of the crucial carbon-carbon bond between the pyridine and benzene rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the synthesis of a **2-(pyridin-4-yl)benzoic acid** derivative is as follows:

- **Reaction Setup:** In a round-bottom flask, 2-bromobenzoic acid (1 equivalent), 4-pyridylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05

equivalents) are combined.

- **Solvent and Base:** A suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and an aqueous solution of a base (e.g., 2M Na₂CO₃), is added.
- **Reaction Conditions:** The reaction mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for a period of 12-24 hours.
- **Work-up and Purification:** Upon completion, the reaction is cooled, and the organic layer is separated. The aqueous layer is acidified and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired **2-(pyridin-4-yl)benzoic acid** derivative.

Role as a Pharmacophore in Drug Design

The **2-(pyridin-4-yl)benzoic acid** scaffold is a key pharmacophore in a variety of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The benzoic acid group provides a point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activity

Derivatives of **2-(pyridin-4-yl)benzoic acid** have demonstrated significant inhibitory activity against several key protein kinases implicated in cancer and inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . Dysregulation of this pathway is associated with a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as cancer. Several inhibitors incorporating the pyridinyl-phenyl motif have shown potent inhibition of p38 MAPK.

Casein Kinase 2 (CSNK2) Inhibition

Casein Kinase 2 (CSNK2) is a serine/threonine kinase that is overexpressed in many human cancers and is involved in cell growth, proliferation, and survival. Inhibition of CSNK2 is a promising strategy for cancer therapy. A number of potent and selective CSNK2 inhibitors have been developed based on the **2-(pyridin-4-yl)benzoic acid** scaffold.

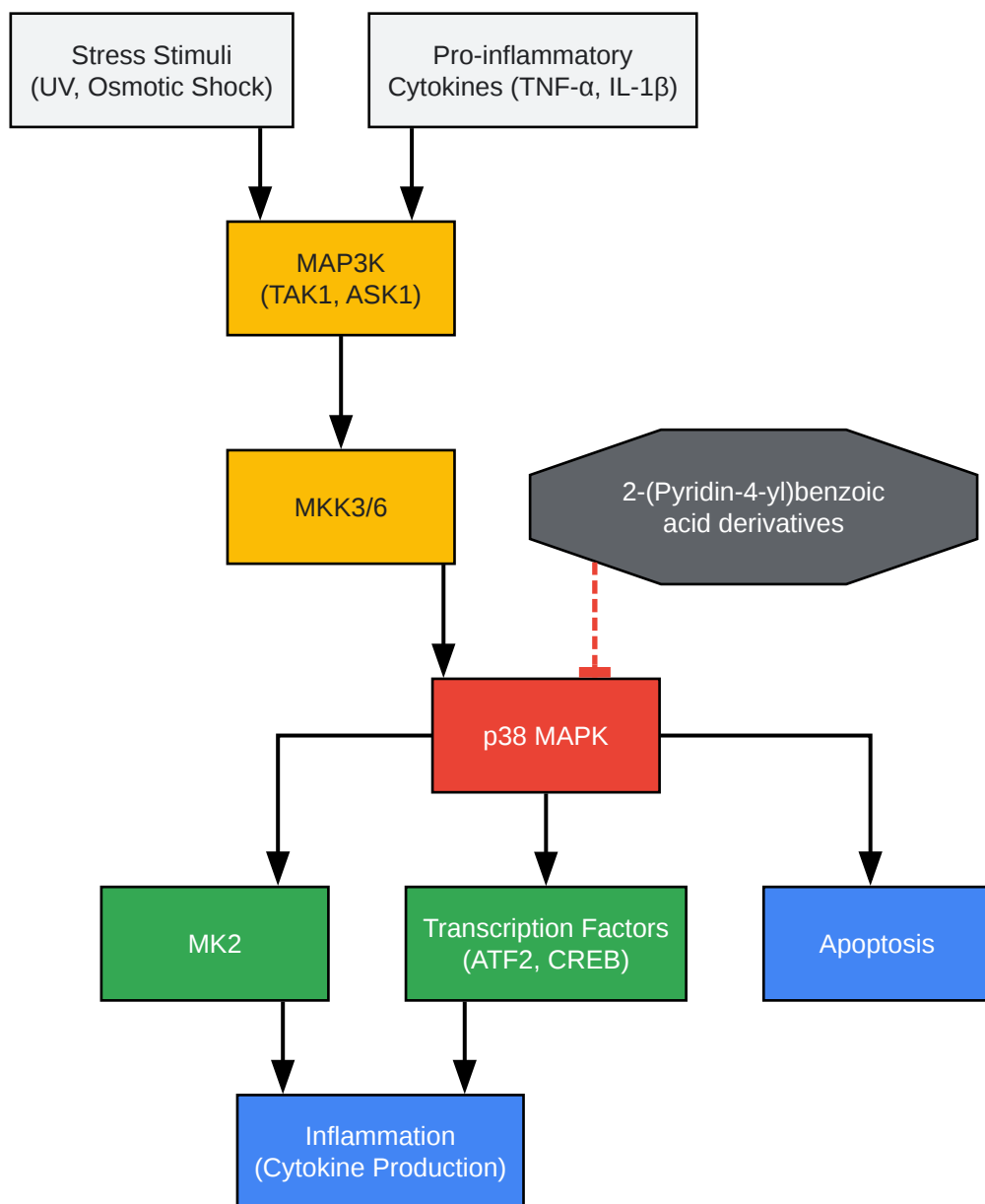
Quantitative Data on Biological Activity

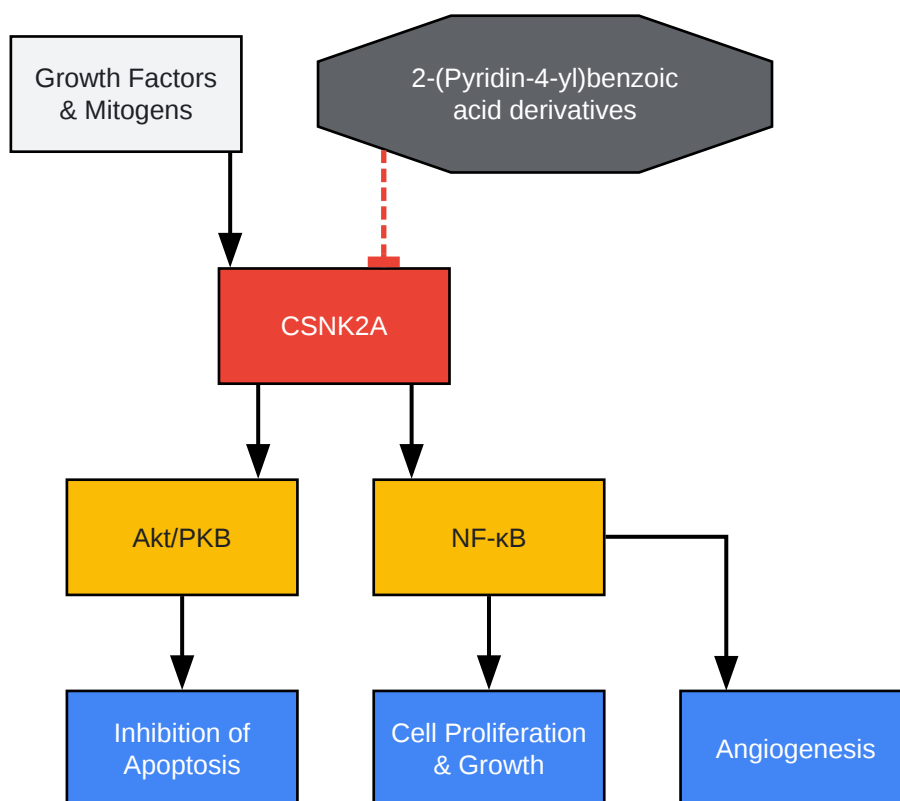
The following table summarizes the in vitro activity of selected derivatives containing the pyridinyl-benzoic acid core against their respective kinase targets.

Compound/Derivative	Target	Assay Type	IC ₅₀ / K _i (nM)	Reference
6-chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one	Anticancer	MTT assay	60 (μM)	[1]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2)	CSNK2A	Enzyme	5	[2]
4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivative (2)	PIM3	Enzyme	<3	[2]
N-phenyl pyridinone p38 MAPK inhibitor (PH-797804)	p38α MAPK	Enzyme	5.8 (K _i)	[3]
4-phenyl-5-pyridyl-1,3-thiazole derivative (7g)	p38 MAPK	Enzyme	Data not specified	[4]
4-phenyl-5-pyridyl-1,3-thiazole derivative (10b)	p38 MAPK	Enzyme	Data not specified	[4]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by inhibitors containing the **2-(pyridin-4-yl)benzoic acid** scaffold.





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